molecular formula C13H16N2O2 B11410130 N-(1,2-benzoxazol-3-yl)hexanamide

N-(1,2-benzoxazol-3-yl)hexanamide

Cat. No.: B11410130
M. Wt: 232.28 g/mol
InChI Key: AQFCKFXDTWRDRB-UHFFFAOYSA-N
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Description

N-(1,2-Benzoxazol-3-yl)hexanamide is a heterocyclic amide featuring a benzoxazole core substituted at the 3-position with a hexanamide side chain. Benzoxazoles are privileged scaffolds in medicinal chemistry due to their aromatic stability, hydrogen-bonding capabilities, and pharmacological versatility. The hexanamide chain likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)hexanamide

InChI

InChI=1S/C13H16N2O2/c1-2-3-4-9-12(16)14-13-10-7-5-6-8-11(10)17-15-13/h5-8H,2-4,9H2,1H3,(H,14,15,16)

InChI Key

AQFCKFXDTWRDRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NOC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,2-benzoxazol-3-yl)hexanamide typically involves the reaction of benzoxazole derivatives with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,2-benzoxazol-3-yl)hexanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In quorum sensing modulation, it can act as an agonist or antagonist of signaling molecules, thereby affecting gene expression and bacterial behavior .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N-(1,2-benzoxazol-3-yl)hexanamide and selected analogs:

Compound Name Molecular Weight (g/mol) Formula Substituents Key Properties/Applications
This compound* ~249.3 C₁₃H₁₅N₂O₂ Hexanamide at C3 Hypothetical: Enhanced lipophilicity, potential CNS activity
N-(1,2-Benzoxazol-3-yl)-3-chlorobenzamide 272.68 C₁₄H₉ClN₂O₂ 3-Chlorobenzamide at C3 Versatile scaffold for drug discovery; halogen enhances electrophilicity
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 224.65 (estimated) C₁₀H₉ClN₂O₂ Chloromethyl (C3), acetamide (C5) Precursor for 3,5-disubstituted derivatives; antimicrobial potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27 C₁₂H₁₇NO₂ Hydroxy, dimethyl, methyl groups N,O-bidentate directing group for metal catalysis
6-Azido-N-phenylhexanamide 232.28 C₁₂H₁₆N₄O Azido (C6), phenyl Click chemistry precursor for triazole derivatives

*Note: Data for this compound are inferred from analogs.

Hydrogen Bonding and Crystallinity

The benzoxazole ring’s hydrogen-bonding motifs (N–H and O atoms) facilitate predictable crystal packing, as demonstrated in Etter’s graph-set analysis (). Mercury CSD software () could model the target compound’s crystal structure, predicting voids or stability.

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